molecular formula C18H18N4O2S B10758400 N-{2-Methyl-5-[(6-Phenylpyrimidin-4-Yl)amino]phenyl}methanesulfonamide

N-{2-Methyl-5-[(6-Phenylpyrimidin-4-Yl)amino]phenyl}methanesulfonamide

Cat. No.: B10758400
M. Wt: 354.4 g/mol
InChI Key: CXQRKICWSCAUGW-UHFFFAOYSA-N
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Description

N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide is a small molecule belonging to the class of organic compounds known as phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond.

Preparation Methods

The synthesis of N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide typically involves multiple steps, starting with the preparation of the phenylpyrimidine core. The reaction conditions often include the use of solvents such as ethanol and reagents like arginine . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide involves its interaction with specific molecular targets, such as beta-secretase 1. This interaction can inhibit the activity of the target enzyme, leading to various biological effects . The pathways involved in these effects are still under investigation, but they may include the modulation of signaling pathways related to cell growth and survival.

Comparison with Similar Compounds

N-{2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl}methanesulfonamide is unique compared to other phenylpyrimidine derivatives due to its specific structure and functional groups. Similar compounds include N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine and (4-methyl-6-phenylpyrimidin-2-yl)(4,6,8-trimethylquinazolin-2-yl)amine . These compounds share some structural similarities but differ in their specific chemical properties and biological activities.

Properties

Molecular Formula

C18H18N4O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N-[2-methyl-5-[(6-phenylpyrimidin-4-yl)amino]phenyl]methanesulfonamide

InChI

InChI=1S/C18H18N4O2S/c1-13-8-9-15(10-16(13)22-25(2,23)24)21-18-11-17(19-12-20-18)14-6-4-3-5-7-14/h3-12,22H,1-2H3,(H,19,20,21)

InChI Key

CXQRKICWSCAUGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=NC(=C2)C3=CC=CC=C3)NS(=O)(=O)C

Origin of Product

United States

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